5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a pyrazole ring, a pyridine ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)nicotinamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The bromine atom is introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling with Pyridine: The pyrazole derivative is then coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of Nicotinamide Moiety: The final step involves the formation of the nicotinamide moiety through an amide coupling reaction using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the nitro group if present, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the nitro group.
Substitution: Substituted derivatives where the bromine atom is replaced by another group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)nicotinamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring can form hydrogen bonds or hydrophobic interactions with the target, leading to modulation of its activity. The nicotinamide moiety can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-((2-(1H-pyrazol-4-yl)pyridin-4-yl)methyl)nicotinamide: Lacks the methyl group on the pyrazole ring.
5-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)nicotinamide: Has a chlorine atom instead of a bromine atom.
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)nicotinamide: Lacks the bromine atom.
Uniqueness
The presence of the bromine atom and the methyl group on the pyrazole ring makes 5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)nicotinamide unique. These structural features can influence its reactivity and interactions with biological targets, potentially leading to different biological activities compared to similar compounds.
Properties
IUPAC Name |
5-bromo-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-22-10-13(8-21-22)15-4-11(2-3-19-15)6-20-16(23)12-5-14(17)9-18-7-12/h2-5,7-10H,6H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIRSWKLXOPXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.